molecular formula C13H21NO4 B13452050 rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid

rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13452050
M. Wt: 255.31 g/mol
InChI Key: DHFQSJKSIQKVCY-JRKPZEMJSA-N
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Description

rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[320]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a bicyclo[320]heptane ring system

Preparation Methods

The synthesis of rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations. Industrial production methods may involve the use of commercially available starting materials and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,4R,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-5-7-13(10(15)16)6-4-8(9)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-,13-/m1/s1

InChI Key

DHFQSJKSIQKVCY-JRKPZEMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@]2([C@@H]1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1CC2)C(=O)O

Origin of Product

United States

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